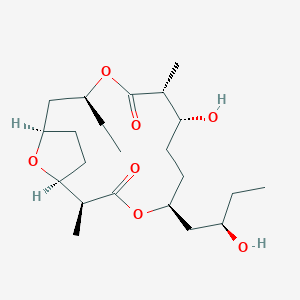
(3S)-3-hydroxyhexanoic acid
概要
説明
“(3S)-3-hydroxyhexanoic acid” is a chemical compound with the molecular formula C6H12O3 . It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . These are hydroxy acids with a 6 to 12 carbon atoms long side chain .
Molecular Structure Analysis
The molecular structure of “(3S)-3-hydroxyhexanoic acid” consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .Physical And Chemical Properties Analysis
“(3S)-3-hydroxyhexanoic acid” is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . Its molecular weight is 132.16 .科学的研究の応用
1. Role in Polyhydroxyalkanoate Synthesis
(3S)-3-Hydroxyhexanoic acid plays a significant role in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. Research indicates that various bacteria can utilize compounds like 4-hydroxyhexanoic acid (a related compound) for the synthesis of PHAs (Valentin et al., 2004). Additionally, Aeromonas hydrophila and other bacteria have been studied for producing copolymers consisting of 3-hydroxybutyrate and 3-hydroxyhexanoate, demonstrating the potential of these compounds in industrial-scale production and application (Chen et al., 2001), (Lee et al., 2000).
2. Medical and Biotechnological Applications
(3S)-3-Hydroxyhexanoic acid derivatives have shown promise in various medical applications. For example, human bone marrow mesenchymal stem cells (hBMSCs) have been successfully differentiated into nerve cells using scaffolds made from polymers containing 3-hydroxyhexanoate (Wang et al., 2010). Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), a copolymer containing 3-hydroxyhexanoate, has been extensively explored for tissue engineering applications due to its biocompatibility and biodegradability (Yang et al., 2014), (Chen & Wu, 2005).
3. Biodegradability and Environmental Impact
The incorporation of 3-hydroxyhexanoate into polyhydroxyalkanoates affects the biodegradability and physical properties of these polymers. Research on different microbial copolymers, including those containing 3-hydroxyhexanoate, has highlighted their potential for environmental applications due to their biodegradable nature (Doi et al., 1995), (Andreeßen & Steinbüchel, 2010).
4. Analytical and Sensory Applications
(3S)-3-Hydroxyhexanoic acid and its derivatives have been studied in various analytical contexts, such as monitoring systems for detecting causative agents of underarm odor, demonstrating the compound's relevance in sensory analysis (Hirano et al., 2018).
特性
IUPAC Name |
(3S)-3-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGFDVTYHWBAG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473965 | |
| Record name | (S)-3-hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-hydroxyhexanoic acid | |
CAS RN |
66997-60-2 | |
| Record name | 3-Hydroxyhexanoic acid, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066997602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYHEXANOIC ACID, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD4Y8033LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)












